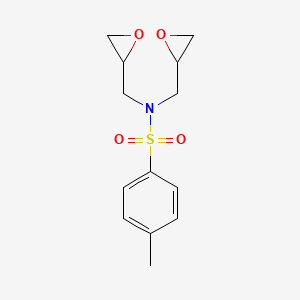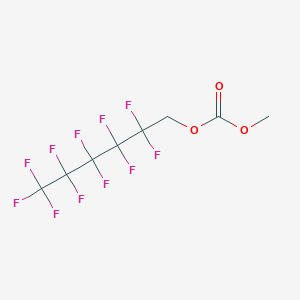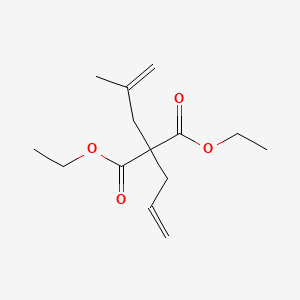
N,N-Diglycidyl-p-toluenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide: is an organic compound characterized by the presence of oxirane (epoxide) groups attached to a sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonamide with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane rings.
Industrial Production Methods: Industrial production of this compound can be achieved through continuous-flow processes, which offer advantages such as improved reaction rates and higher product purity. For example, the use of a micro fixed-bed reactor packed with a catalyst can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The epoxide rings can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide rings under mild conditions.
Major Products Formed:
Oxidation: Formation of diols.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides with various functional groups.
Scientific Research Applications
N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Polymer Chemistry: Used as a monomer in the synthesis of thermosetting polymers and epoxy resins, which exhibit high strength, chemical resistance, and thermal stability.
Materials Science: Utilized in the production of adhesives, coatings, and composites due to its ability to form strong crosslinks.
Biomedical Applications: Employed in the creation of biocompatible materials, such as hydrogels and tissue engineering scaffolds.
Mechanism of Action
The mechanism of action of N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide involves the reactivity of its epoxide groups. These groups can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is crucial for its applications in polymerization and crosslinking processes .
Comparison with Similar Compounds
1,3-Phenylenebis[N,N-bis(oxiran-2-ylmethyl)methanamine]: Similar in structure but with a different aromatic core.
4,4’-Methylenebis[N,N-bis(oxiranylmethyl)aniline]: Contains similar functional groups but with a different substitution pattern on the aromatic ring.
Uniqueness: N,N-Bis(oxiranylmethyl)-4-methylbenzenesulfonamide is unique due to the presence of both sulfonamide and epoxide functionalities, which confer distinct reactivity and potential for diverse applications in materials science and biomedical fields.
Properties
CAS No. |
63040-98-2 |
|---|---|
Molecular Formula |
C13H17NO4S |
Molecular Weight |
283.35 g/mol |
IUPAC Name |
4-methyl-N,N-bis(oxiran-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H17NO4S/c1-10-2-4-13(5-3-10)19(15,16)14(6-11-8-17-11)7-12-9-18-12/h2-5,11-12H,6-9H2,1H3 |
InChI Key |
PWGSBVADFLUHSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2CO2)CC3CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B12087931.png)



![5-{[Cyclopropyl(methyl)amino]methyl}-2-methoxyaniline](/img/structure/B12087948.png)

![6-[4-[(5-Chloro-1-oxopentyl)amino]phenyl]-4,5,6,7-tetrahydro-1-(4-methoxyphenyl)-7-oxo-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B12087956.png)


